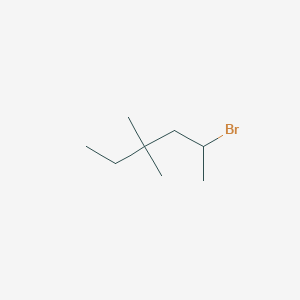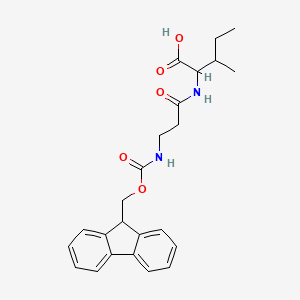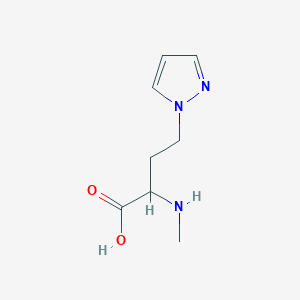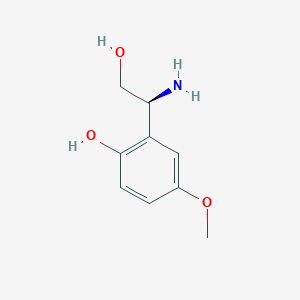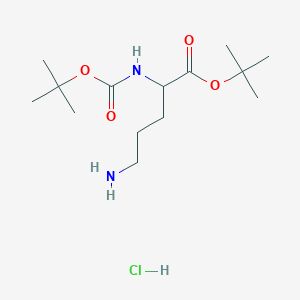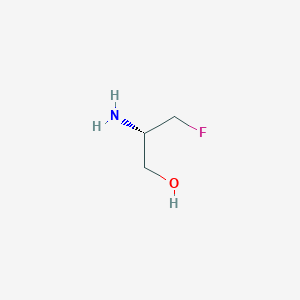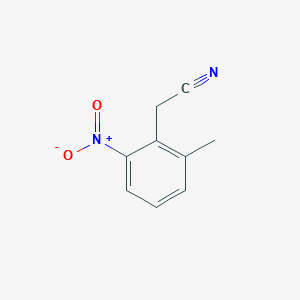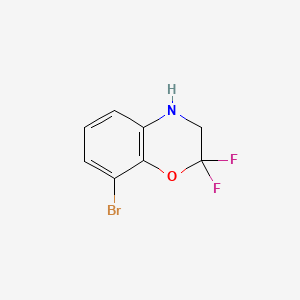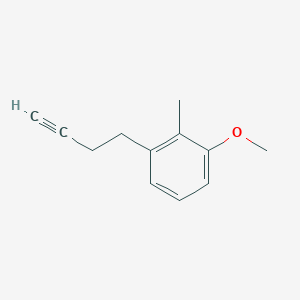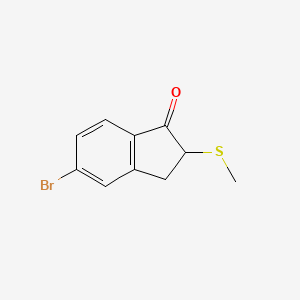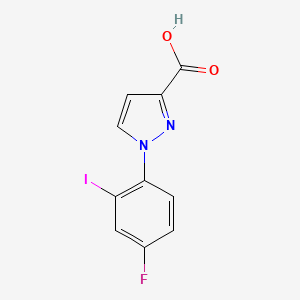
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoro and an iodo group on the phenyl ring, along with a carboxylic acid functional group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
准备方法
The synthesis of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the fluoro and iodo groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and iodinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The fluoro and iodo groups can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and iodo groups, along with the carboxylic acid functional group, play crucial roles in these interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.
相似化合物的比较
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid can be compared with similar compounds, such as:
2-(3-Fluoro-4-iodophenyl)acetic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4-Fluorophenylacetic acid: This compound lacks the pyrazole ring and the iodo group, making it less complex.
(4-Fluoro-2-iodophenyl)(1-phenyl-1H-pyrazol-4-yl)methanol: This compound has a methanol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H6FIN2O2 |
|---|---|
分子量 |
332.07 g/mol |
IUPAC 名称 |
1-(4-fluoro-2-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChI 键 |
YLDUUBDGILCWQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)I)N2C=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


